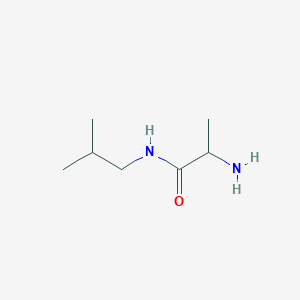
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H8ClFO3 It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a hydroxy group on the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluoroaniline.
Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with cuprous chloride to introduce the chloro group.
Fluorination: The chloro group is replaced with a fluoro group using a fluorinating agent such as potassium fluoride.
Hydroxypropanoic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
3-(4-Chloro-3-fluorophenyl)propanoic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid:
4-Chloro-3-fluorophenylboronic acid: Used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a hydroxy group on the propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H8ClFO3 |
|---|---|
分子量 |
218.61 g/mol |
IUPAC名 |
3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8ClFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChIキー |
UOXYZAXZLGVSSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
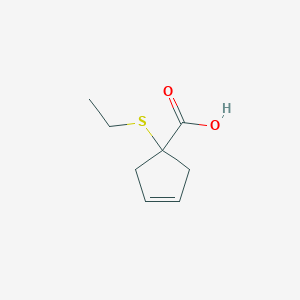

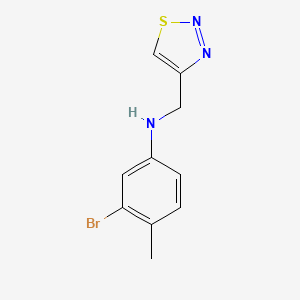
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)

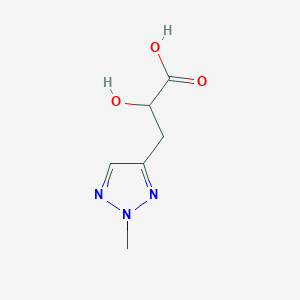

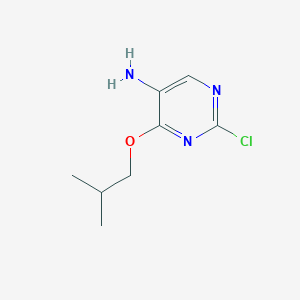
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
